4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine
Description
This compound has been utilized in pharmaceutical research and chemical synthesis as a versatile intermediate, particularly in the development of bioactive molecules .
Properties
CAS No. |
1152589-09-7 |
|---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-chloro-1-N-(3-methoxypropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15ClN2O/c1-14-6-2-5-13-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3 |
InChI Key |
RQHYCYWOAOADQZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 4-chloronitrobenzene, is nitrated to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting 4-chloro-1,2-phenylenediamine is then alkylated with 3-methoxypropyl chloride under basic conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different amines.
Substitution: It undergoes nucleophilic aromatic substitution reactions due to the presence of the chlorine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can react under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines depending on the reducing conditions.
Substitution: Substituted benzene derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with biological macromolecules, leading to changes in their structure and function. The pathways involved include nucleophilic aromatic substitution and other electrophilic reactions .
Comparison with Similar Compounds
Key Observations:
Fluoro (F): Smaller atomic radius compared to Cl, leading to distinct electronic and steric effects . Trifluoromethyl (CF3): Introduces strong electron-withdrawing and lipophilic characteristics, improving membrane permeability in drug candidates .
Synthetic Relevance :
- The Chan–Lam coupling method, used for synthesizing N1-(2-bromophenyl)-4-chlorobenzene-1,2-diamine , may be adaptable to the target compound.
- Discontinuation of the target compound suggests a shift toward fluorinated or trifluoromethylated analogs in modern drug discovery.
Structural and Crystallographic Insights
- Crystallography Tools : Programs like SHELXL and OLEX2 are critical for refining crystal structures of related diamines, aiding in understanding hydrogen-bonding patterns and molecular packing .
- Salt Formation : Benzene-1,2-diamine derivatives often form molecular salts (e.g., with sulfonates), influencing solubility and crystallinity .
Biological Activity
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine, also known as 4-Chloro-1,2-phenylenediamine (4-Cl-PD), is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine features a benzene ring substituted with a chlorine atom and a methoxypropyl group at the para position relative to the amine groups. This configuration influences its reactivity and biological interactions.
The biological activity of 4-Cl-PD is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Research indicates that it can induce structural perturbations in proteins such as human serum albumin (HSA), leading to the formation of amyloid fibrils. These fibrils are associated with neurodegenerative diseases due to their genotoxic effects, which include DNA damage and apoptosis in cells .
Antimicrobial Activity
Studies have shown that 4-Cl-PD exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways, which can lead to cell death. The minimum inhibitory concentration (MIC) values for specific bacteria need further investigation to establish its efficacy compared to standard antibiotics.
Genotoxicity
The genotoxic potential of 4-Cl-PD has been demonstrated through various assays. It has been shown to cause DNA strand breaks and chromosomal aberrations in vitro, indicating a risk for mutagenicity . The plasmid nicking assay confirmed its ability to damage DNA, which raises concerns regarding its safety in therapeutic applications.
Case Study: Structural Perturbation in HSA
A significant study investigated the effect of 4-Cl-PD on the structural dynamics of HSA using techniques such as Raman spectroscopy and X-ray diffraction. The findings revealed that 4-Cl-PD promotes misfolding and aggregation of HSA, contributing to amyloid fibril formation. This aggregation was quantified using the Congo red assay and dynamic light scattering (DLS), highlighting the compound's potential role in protein misfolding diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
